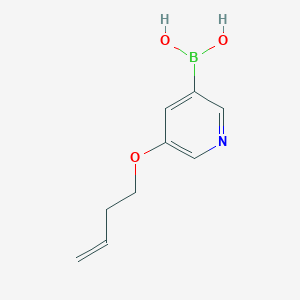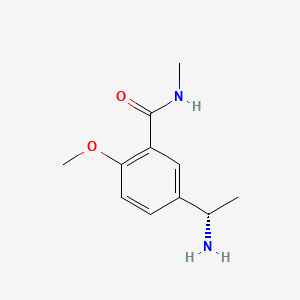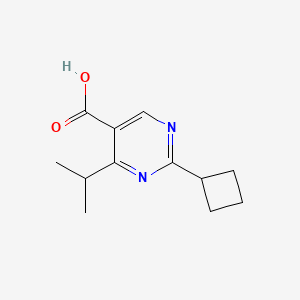![molecular formula C8H5BF3KS B15302147 Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
Potassium benzo[b]thiophen-7-yltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1-benzothiophen-7-yl)trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the benzothiophene moiety adds unique properties to this compound, making it valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzothiophen-7-yl)trifluoroboranuide typically involves the reaction of 1-benzothiophene with a trifluoroborane reagent in the presence of a potassium base. The reaction conditions often include:
Solvent: Common solvents used are tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reagents: Trifluoroborane etherate and potassium tert-butoxide are commonly used reagents.
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborates, including potassium (1-benzothiophen-7-yl)trifluoroboranuide, involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1-benzothiophen-7-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like organolithium or Grignard reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted benzothiophenes.
Applications De Recherche Scientifique
Potassium (1-benzothiophen-7-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which potassium (1-benzothiophen-7-yl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in cross-coupling reactions, where it forms bonds with electrophilic partners. The benzothiophene moiety can interact with biological targets, potentially modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide
- Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide
- Potassium (4-tert-butylphenyl)trifluoroboranuide
Uniqueness
Potassium (1-benzothiophen-7-yl)trifluoroboranuide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C8H5BF3KS |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
potassium;1-benzothiophen-7-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7;/h1-5H;/q-1;+1 |
Clé InChI |
FRASZWALHTUAMV-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C2C(=CC=C1)C=CS2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


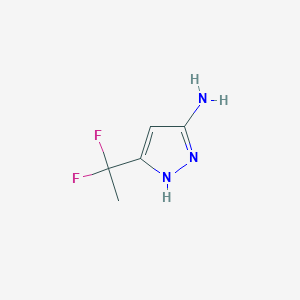



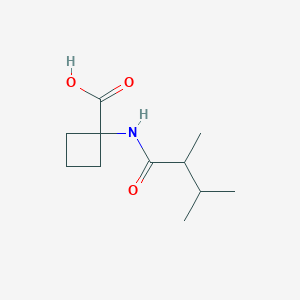


![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)

![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
